

Spectroscopic Analysis of 2-Benzotriazol-1-YL-acetamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzotriazol-1-YL-acetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Benzotriazol-1-YL-acetamide** derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document details the synthesis, spectroscopic characterization, and analytical methodologies for this important class of compounds.

Benzotriazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in pharmaceutical research due to their wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties.^{[1][2]}

The **2-Benzotriazol-1-YL-acetamide** scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. A thorough understanding of the spectroscopic properties of these derivatives is crucial for their structural elucidation, purity assessment, and the establishment of structure-activity relationships (SAR).

This guide summarizes key quantitative spectroscopic data, provides detailed experimental protocols for their synthesis and analysis, and includes visualizations to illustrate the experimental workflow.

Synthesis of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide Derivatives

A general synthetic route for the preparation of 2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(substituted phenyl)acetamide derivatives involves the reaction of 1H-benzo[d]1,2,3-triazole with a 2-chloro-N-(substituted phenyl)acetamide in the presence of a base.[1][2]

Experimental Protocol: General Synthesis[2]

- **Reactants:** An equimolar quantity (0.01 mol) of 2-chloro-N-(substituted phenyl)acetamide and 1H-benzo[d]1,2,3-triazole are used.
- **Solvent and Base:** The reactants are dissolved in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃).
- **Reaction Conditions:** The reaction mixture is heated on a water bath for 24 hours.
- **Work-up:** After cooling to room temperature, the mixture is poured into 200 ml of water and stirred for 15 minutes.
- **Isolation and Purification:** The resulting solid precipitate is filtered and recrystallized from absolute ethanol.
- **Purity Check:** The purity of the synthesized compounds is checked by Thin Layer Chromatography (TLC).[1][2]

Spectroscopic Data

The structural confirmation of the synthesized **2-Benzotriazol-1-YL-acetamide** derivatives is achieved through various spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][2]

Infrared (IR) Spectroscopy

The IR spectra provide valuable information about the functional groups present in the molecules. Key characteristic absorption bands are summarized in the table below.

Compound	NH (cm ⁻¹)	CH-aromatic (cm ⁻¹)	CH-aliphatic (cm ⁻¹)	C=O (amide) (cm ⁻¹)	Other
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(4-methoxy-3-nitrophenyl)acetamide	3323	3100	2921	1689	
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide	3316	3093	2929	1689	
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-hydroxyphenyl)acetamide	3360	3083	2935	1667	3407 (OH)
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide	3276	3126	2979	1688	

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the synthesized molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (TMS).

Compound	OCH ₃ (s, 3H)	CH ₂ CO (s, 2H)	Aromatic-H (m)	NH (s, 1H)	Other
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(4-methoxy-3-nitrophenyl)acetamide	3.8	5.7	7.3 - 8.1 (7H)	10.7	
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide	5.8	7.4 - 8.1 (8H)	10.9		
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-hydroxyphenyl)acetamide	5.7	6.5 - 8.1 (8H)	10.5	9.4 (s, 1H, OH)	
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide	5.7	7.1 - 8.1 (8H)	10.5	2.5 (s, 3H, CH ₃)	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their molecular formula.

Compound	Molecular Formula	Calculated Mass	M ⁺ Peak (m/z)	Key Fragments (m/z)
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(4-methoxy-3-nitrophenyl)acetamide	C ₁₅ H ₁₃ N ₅ O ₄	327	327 (5%)	104 (100%), 76 (36%)
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide	C ₁₄ H ₁₁ N ₅ O ₃	297	297 (1%)	132 (61%), 104 (17%), 77 (100%), 78 (31%), 76 (23%)
2-(1H-benzo[d]1,2,3-triazol-1-yl)-N-(3-hydroxyphenyl)acetamide	C ₁₄ H ₁₂ N ₄ O ₂	268	268 (34%)	133 (29%), 104 (56%), 76 (100%), 78 (69%)

Experimental Protocols for Spectroscopic Analysis

IR Spectroscopy[4]

- Sample Preparation: Samples are prepared as KBr pellets.
- Instrumentation: A SHIMADZU FTIR 8400S infrared spectrophotometer or equivalent.[3]
- Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy[2]

- Sample Preparation: Samples are dissolved in DMSO-d₆.

- Instrumentation: A BRUKER DP-X300NMR spectrophotometer (300 MHz for ^1H NMR) or a Bruker 400MHz instrument (for ^{13}C NMR).
- Internal Standard: Tetramethylsilane (TMS) is used as an internal standard.
- Data Acquisition: Standard pulse sequences are used for ^1H and ^{13}C NMR.

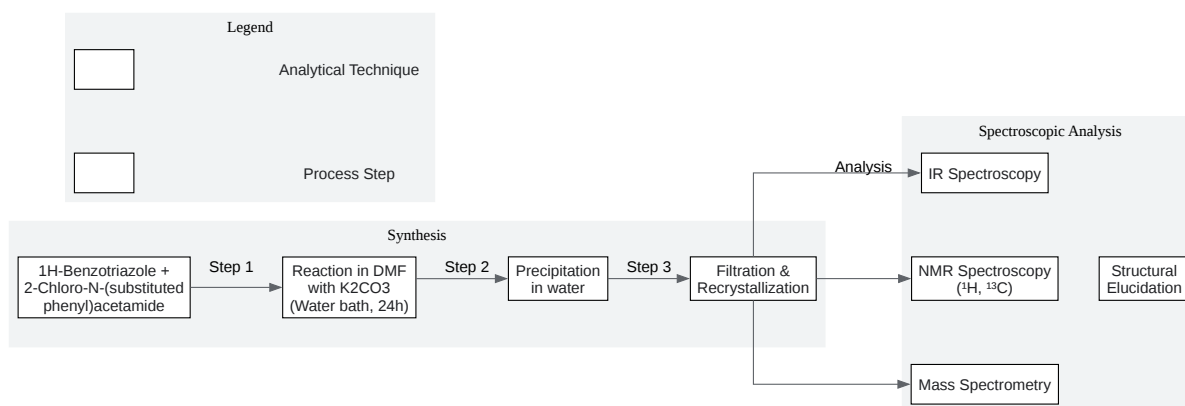
Mass Spectrometry[2]

- Instrumentation: A GCMS-QP 1000 EX spectrometer or a similar instrument.
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Data Acquisition: Mass spectra are recorded over a suitable m/z range.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of **2-Benzotriazol-1-YL-acetamide** derivatives.



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